molecular formula C10H13NO B1428373 Benzenamine, 4-[(2-propen-1-yloxy)methyl]- CAS No. 235415-71-1

Benzenamine, 4-[(2-propen-1-yloxy)methyl]-

Cat. No. B1428373
M. Wt: 163.22 g/mol
InChI Key: ROAQDCVXVLUNKB-UHFFFAOYSA-N
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Description

Benzenamine, 4-[(2-propen-1-yloxy)methyl]- is a chemical compound with the molecular formula C10H13NO . It contains a total of 25 bonds, including 12 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 ether (aliphatic) .


Molecular Structure Analysis

The molecular structure of Benzenamine, 4-[(2-propen-1-yloxy)methyl]- includes a benzene ring, which is an aromatic six-membered ring. Attached to this ring is a propenyl group through an ether linkage and a methyl group through an amine linkage .

Scientific Research Applications

  • Chemosensing Applications Benzenamine derivatives have been explored as chemosensors. For instance, 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine showed selective sensing abilities for silver ions in a methanol-water mixture, enhancing fluorescent response upon binding to Ag(+) ions. This finding is attributed to increased intramolecular charge transfer (ICT), supported by TD-DFT calculations (Tharmaraj, Devi, & Pitchumani, 2012).

  • Antifungal Applications N-alkoxy-substituted benzenamine derivatives have shown significant antifungal activity. In a study, derivatives exhibited excellent to weak antifungal activity against species like Candida albicans and Aspergillus niger. Specific compounds demonstrated potent activity comparable to the standard antifungal agent clotrimazole (Malhotra et al., 2012).

  • Synthesis of Benzimidazoles Benzenamine derivatives have been used in the synthesis of N-alkoxy-2H-benzimidazoles. The process involved treating nitro-N-(2-methyl-1-propen-1-yl)benzenamines with potassium tert-butoxide followed by electrophile addition. This method yielded good to excellent yields of N-alkoxy-2H-benzimidazoles (Ansari & Söderberg, 2017).

  • Nitroxide-Mediated Polymerization Certain benzenamine compounds, such as N-phenylalkoxyamine derivatives, have been evaluated as initiators for nitroxide-mediated polymerization (NMP), particularly in controlling methyl methacrylate polymerization. These compounds are thought to minimize cross-disproportionation issues in NMP through radical delocalization (Greene & Grubbs, 2010).

  • Corrosion Inhibition Benzenamine derivatives, such as Schiff bases, have demonstrated effective corrosion inhibiting properties on various metal surfaces in acidic mediums. Their molecular configuration significantly influences their inhibition behavior, as shown through density functional theory and molecular dynamics simulations (Murmu et al., 2019).

  • PET Imaging of Serotonin Transporter Some benzenamine derivatives have been synthesized for positron emission tomography (PET) imaging of the serotonin transporter in the brain. These derivatives showed promising results in both in vitro and in vivo studies, indicating potential use in examining disease states involving the serotonergic system (Wang et al., 2009).

properties

IUPAC Name

4-(prop-2-enoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAQDCVXVLUNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4-[(2-propen-1-yloxy)methyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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